molecular formula C11H20N2O B13158580 1-{2,6-Diazaspiro[3.4]octan-2-yl}-3-methylbutan-1-one

1-{2,6-Diazaspiro[3.4]octan-2-yl}-3-methylbutan-1-one

Cat. No.: B13158580
M. Wt: 196.29 g/mol
InChI Key: RTDBTOVSJCEKQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{2,6-Diazaspiro[34]octan-2-yl}-3-methylbutan-1-one is a chemical compound with a unique spirocyclic structureThe molecular formula of this compound is C10H18N2O, and it has a molecular weight of 182.26 g/mol .

Preparation Methods

The synthesis of 1-{2,6-Diazaspiro[3.4]octan-2-yl}-3-methylbutan-1-one involves several steps. One common synthetic route includes the reaction of hydrazide with methyl isothiocyanate, followed by cyclization and reduction steps. The intermediate hydrazine carbothioamide is treated with a base and then cyclized with Raney nickel to form the desired spirocyclic structure . Industrial production methods may involve optimizing these steps to increase yield and purity.

Chemical Reactions Analysis

1-{2,6-Diazaspiro[3.4]octan-2-yl}-3-methylbutan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-{2,6-Diazaspiro[3.4]octan-2-yl}-3-methylbutan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{2,6-Diazaspiro[3.4]octan-2-yl}-3-methylbutan-1-one involves its interaction with sigma-1 receptors. Sigma-1 receptors are chaperone proteins involved in various cellular processes, including modulation of ion channels and receptors. By antagonizing sigma-1 receptors, this compound can enhance the analgesic effects of opioids without increasing adverse effects . The molecular targets and pathways involved include the sigma-1 receptor and its downstream signaling pathways.

Comparison with Similar Compounds

1-{2,6-Diazaspiro[3.4]octan-2-yl}-3-methylbutan-1-one can be compared with other spirocyclic compounds, such as:

Properties

Molecular Formula

C11H20N2O

Molecular Weight

196.29 g/mol

IUPAC Name

1-(2,7-diazaspiro[3.4]octan-2-yl)-3-methylbutan-1-one

InChI

InChI=1S/C11H20N2O/c1-9(2)5-10(14)13-7-11(8-13)3-4-12-6-11/h9,12H,3-8H2,1-2H3

InChI Key

RTDBTOVSJCEKQG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)N1CC2(C1)CCNC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.